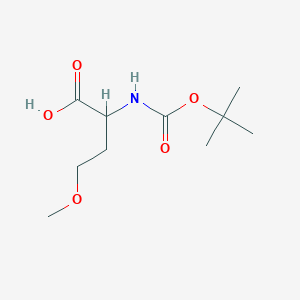

N-Boc-O-methyl-L-homoserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-O-methyl-L-homoserine is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Boc-O-methyl-L-homoserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-O-methyl-L-homoserine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and N-Boc Protection

The N-Boc group (tert-butoxycarbonyl) is widely used for the protection of amines during peptide synthesis. It provides stability under various conditions and can be selectively removed when needed. Researchers employ N-Boc-O-methyl-L-homoserine as a building block for peptide assembly, ensuring efficient and controlled coupling reactions .

Ionic Liquids and Organic Synthesis

Ionic liquids (ILs) have gained prominence as eco-friendly solvents and catalysts. N-Boc-protected amino acids, including N-Boc-O-methyl-L-homoserine, have been used to prepare room-temperature ionic liquids (RTILs). These RTILs find applications in dipeptide synthesis and other organic transformations .

Bio-organic Synthesis and Tissue Engineering

N-Boc-O-methyl-L-homoserine plays a crucial role in bio-organic synthesis. Its thermodynamic feasibility has been investigated, making it valuable for tissue engineering applications .

Chemoselective N-Boc Protection

Efficient and selective N-Boc protection of structurally diverse amines, amino acids, and peptides can be achieved using N-Boc-O-methyl-L-homoserine. This method, catalyzed by Amberlyst-15 in ethanol, offers a green and practical approach .

Antimicrobial and Anticancer Properties

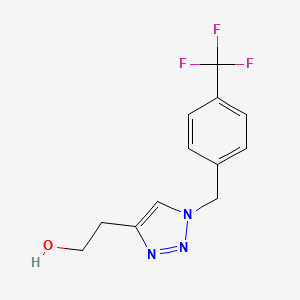

While not directly studied for N-Boc-O-methyl-L-homoserine, related 1,2,4-triazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. The presence of the 1,2,4-triazole moiety in these compounds contributes to their biological effects .

Agricultural Science: Fungicides and Herbicides

1,2,4-Triazole-containing compounds, such as N-Boc-O-methyl-L-homoserine, have potential applications in agriculture. They act as potent fungicides, herbicides, and insecticides, contributing to crop protection and yield improvement .

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions .

Mode of Action

The mode of action of this compound is likely related to its role as a Boc-protected amino acid. The Boc group is stable towards most nucleophiles and bases . Therefore, it can protect the amine group during chemical reactions until it is no longer needed, at which point it can be removed under acidic conditions .

Biochemical Pathways

Boc-protected amino acids are often used in the synthesis of peptides , so it’s possible that this compound could be involved in such pathways.

Pharmacokinetics

The presence of the boc group could potentially affect these properties, as it can increase the compound’s stability and prevent it from reacting with other substances in the body until it is removed .

Result of Action

As a boc-protected amino acid, it could potentially be used to control the structure and function of synthesized peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of a base can facilitate the addition of the Boc group to amines , while acidic conditions can remove the Boc group . The compound’s stability and reactivity can also be affected by factors such as temperature and the presence of other substances .

Eigenschaften

IUPAC Name |

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXBKRHPHSTADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)-O-methylhomoserine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)

![1-[(2-Chloropyridin-3-yl)methyl]indole-2,3-dione](/img/structure/B7861076.png)